![molecular formula C16H11F3N2S B2403535 2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline CAS No. 338977-86-9](/img/structure/B2403535.png)
2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” is a chemical compound with the molecular formula C16H11F3N2S . It is a derivative of quinoxaline, a type of heterocyclic compound .
Synthesis Analysis
The synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines has been reported in the literature . The process involves starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one and obtaining a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .Molecular Structure Analysis
The molecular structure of “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” consists of a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a trifluoromethyl group and a benzyl group, both of which are connected by a sulfanyl group .科学的研究の応用
Antifungal and Antibacterial Agent
Quinoxalines, including derivatives like “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline”, have been found to exhibit prominent pharmacological effects such as antifungal and antibacterial properties . This makes them valuable in the development of new drugs for treating various infectious diseases .
Antiviral Agent
Quinoxaline derivatives have also been found to possess antiviral properties . This suggests potential applications in the development of antiviral drugs, which could be particularly valuable in the context of emerging viral diseases .
Antimicrobial Agent
In addition to their antifungal, antibacterial, and antiviral properties, quinoxalines have been found to exhibit antimicrobial effects . This broad-spectrum antimicrobial activity could make them useful in a wide range of therapeutic contexts .
Anticancer Agent
Quinoxaline derivatives have been found to be crucial components in drugs used to treat cancerous cells . This suggests that “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” could potentially be used in the development of new anticancer therapies .
Treatment of AIDS
Quinoxaline derivatives have been found to be effective in the treatment of AIDS . This suggests that “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” could potentially be used in the development of new therapies for AIDS .
Treatment of Schizophrenia
Quinoxaline derivatives have been found to be effective in the treatment of schizophrenia . This suggests that “2-{[3-(Trifluoromethyl)benzyl]sulfanyl}quinoxaline” could potentially be used in the development of new therapies for schizophrenia .
特性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-3-4-11(8-12)10-22-15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXVDWROSBDKMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

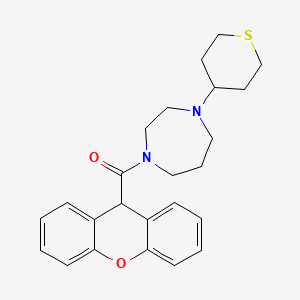
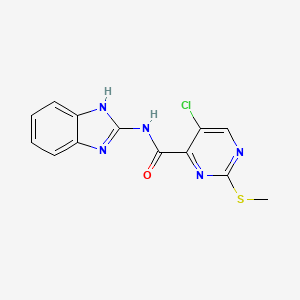
![4-[(4-Hydroxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2403454.png)
![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)
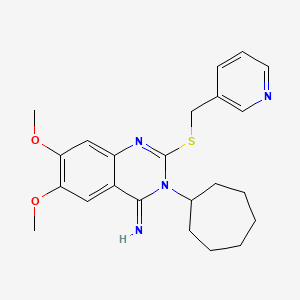
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2403457.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2403458.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)
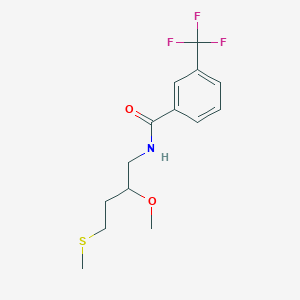
![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)
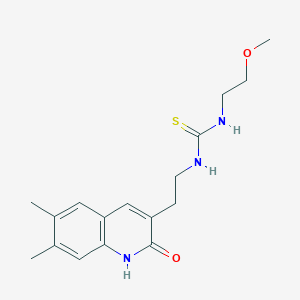
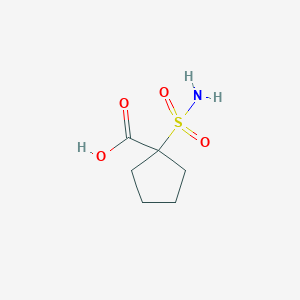
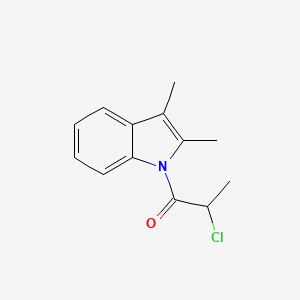
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2403473.png)